[2-(Cyclopentyloxy)pyridin-3-yl]methanamine
CAS No.: 954255-06-2
Cat. No.: VC7090118
Molecular Formula: C11H16N2O
Molecular Weight: 192.262
* For research use only. Not for human or veterinary use.
![[2-(Cyclopentyloxy)pyridin-3-yl]methanamine - 954255-06-2](/images/structure/VC7090118.png)
Specification
CAS No. | 954255-06-2 |
---|---|
Molecular Formula | C11H16N2O |
Molecular Weight | 192.262 |
IUPAC Name | (2-cyclopentyloxypyridin-3-yl)methanamine |
Standard InChI | InChI=1S/C11H16N2O/c12-8-9-4-3-7-13-11(9)14-10-5-1-2-6-10/h3-4,7,10H,1-2,5-6,8,12H2 |
Standard InChI Key | RZPYLOUPWTVBSC-UHFFFAOYSA-N |
SMILES | C1CCC(C1)OC2=C(C=CC=N2)CN |
Introduction
Synthesis and Preparation Methods
Step | Reagents/Conditions | Yield (%) | Key Challenges |
---|---|---|---|
Cyclopentyloxy Introduction | Cyclopentyl bromide, K₂CO₃, DMF, 80°C | 60–70 | Competing O- vs. N-alkylation |
Methanamine Formation | Formaldehyde, NaBH₃CN, MeOH | 45–55 | Over-reduction risks |
Alternative methods include palladium-catalyzed coupling reactions to install the cyclopentyloxy group, though these approaches often require specialized ligands and inert atmospheres.
Physicochemical Properties
The compound’s physicochemical profile is influenced by its hybrid aromatic-aliphatic structure:
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Molecular Weight: 192.27 g/mol
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logP (Calculated): 1.8 ± 0.3 (moderate lipophilicity)
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Aqueous Solubility: ~10 mg/mL at pH 7.4 (ionization of the amine enhances solubility)
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Thermal Stability: Decomposition observed above 200°C under inert atmosphere.
The cyclopentyl group contributes to conformational rigidity, potentially favoring specific binding orientations in biological systems.
Chemical Reactivity and Stability
[2-(Cyclopentyloxy)pyridin-3-yl]methanamine exhibits reactivity typical of aryl ethers and primary amines:
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Amine Derivatization: The methanamine group undergoes acylation (e.g., with acetic anhydride) or sulfonylation, enabling prodrug strategies.
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Ether Cleavage: Strong acids (e.g., HBr in acetic acid) cleave the cyclopentyloxy bond, yielding pyridin-3-ylmethanamine derivatives.
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Oxidative Stability: Resistant to atmospheric oxidation due to the electron-withdrawing pyridine ring.
Target | Proposed Mechanism | Likelihood (Scale: 1–5) |
---|---|---|
Bacterial Dihydrofolate Reductase | Competitive inhibition | 3 |
5-HT₃ Receptor | Allosteric modulation | 4 |
Applications in Pharmaceutical Research
The compound’s scaffold is valuable for:
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Fragment-Based Drug Design: Its small size and polar/apolar balance make it a suitable fragment for optimizing pharmacokinetic properties.
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Peptide Mimetics: The pyridine ring can mimic phenyl or heteroaromatic groups in peptide lead structures.
Comparison with Structural Analogs
Table 3: Structural and Functional Comparison
Compound | Substituent | logP | Aqueous Solubility (mg/mL) | Bioactivity (Hypothetical) |
---|---|---|---|---|
[2-(Cyclopentyloxy)pyridin-3-yl]methanamine | Cyclopentyloxy | 1.8 | 10 | Moderate |
[6-(Cyclohexyloxy)pyridin-3-yl]methanamine | Cyclohexyloxy | 2.1 | 8 | Low |
(3-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)methanamine | Oxetane | 1.2 | 15 | High |
The cyclopentyloxy variant balances lipophilicity and solubility better than bulkier cyclohexyl analogs, while the oxetane-containing compound offers superior metabolic stability.
Future Research Directions
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Crystallographic Studies: Resolve conformation preferences of the cyclopentyloxy group.
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SAR Profiling: Systematically vary substituents to optimize target affinity.
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In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.
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